molecular formula C16H16N4OS B13066759 N-(carbamothioylamino)-3-(9H-carbazol-9-yl)propanamide

N-(carbamothioylamino)-3-(9H-carbazol-9-yl)propanamide

Cat. No.: B13066759
M. Wt: 312.4 g/mol
InChI Key: SRTZXYYOOJAOTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(carbamothioylamino)-3-(9H-carbazol-9-yl)propanamide: is a complex organic compound that features a carbazole moiety, which is known for its applications in various fields such as organic electronics, photonics, and medicinal chemistry. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in synthetic and applied chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(carbamothioylamino)-3-(9H-carbazol-9-yl)propanamide typically involves multi-step organic reactions One common method includes the reaction of 9H-carbazole with a suitable alkylating agent to introduce the propanamide group

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amide or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbazole moiety, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonates.

Major Products:

    Oxidation: Oxidized carbazole derivatives.

    Reduction: Reduced amide or amine derivatives.

    Substitution: Substituted carbazole derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can lead to the development of new therapeutic agents.

Medicine: The compound’s potential medicinal properties are being explored, particularly its role as an anti-cancer or anti-inflammatory agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, the compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)

Mechanism of Action

The mechanism by which N-(carbamothioylamino)-3-(9H-carbazol-9-yl)propanamide exerts its effects involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes.

Comparison with Similar Compounds

    4,4’,4’'-Tris(carbazol-9-yl)triphenylamine: Known for its use in organic electronics.

    N-[2-(9H-carbazol-9-yl)ethyl]-N,N-dimethylamine hydrochloride: Studied for its potential biological activities.

    N-[2-(9H-carbazol-9-yl)-2-oxoethyl]-N,N-diethylamine hydrochloride: Used in various chemical syntheses.

Uniqueness: N-(carbamothioylamino)-3-(9H-carbazol-9-yl)propanamide stands out due to its unique combination of functional groups, which allows it to participate in a wider range of chemical reactions and applications compared to its similar counterparts. Its potential in medicinal chemistry and organic electronics further highlights its versatility and importance in scientific research.

Properties

Molecular Formula

C16H16N4OS

Molecular Weight

312.4 g/mol

IUPAC Name

(3-carbazol-9-ylpropanoylamino)thiourea

InChI

InChI=1S/C16H16N4OS/c17-16(22)19-18-15(21)9-10-20-13-7-3-1-5-11(13)12-6-2-4-8-14(12)20/h1-8H,9-10H2,(H,18,21)(H3,17,19,22)

InChI Key

SRTZXYYOOJAOTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC(=O)NNC(=S)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.